1-(4-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-18-10-8-15(17-18)12-3-2-9-19(11-12)22(20,21)14-6-4-13(16)5-7-14/h4-8,10,12H,2-3,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEHQGPWXVXZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies that underscore its significance in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential for interaction with biological targets.
- Pyrazole Moiety : A five-membered ring with two adjacent nitrogen atoms, known for its role in various pharmacological activities.
- Benzene Sulfonyl Group : The presence of a sulfonyl group enhances solubility and bioavailability.
Pharmacological Properties
- Antinociceptive Activity : Research indicates that compounds with similar structures exhibit significant antinociceptive effects. The inhibition of sodium channels (NaV 1.7) is a common mechanism associated with pain relief, making this compound a candidate for further exploration in pain management therapies .
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazole compounds can act against various cancer cell lines. The sulfonamide group may enhance the selectivity and potency against tumor cells while reducing toxicity to normal cells.
- Anti-inflammatory Effects : Compounds containing pyrazole and sulfonamide groups have shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways.
The biological activity of this compound may involve several mechanisms:
- Ion Channel Modulation : As an inhibitor of NaV 1.7 channels, this compound could reduce neuronal excitability and pain signaling pathways.
- Enzyme Inhibition : The sulfonamide moiety may interact with various enzymes involved in inflammatory processes, leading to decreased production of pro-inflammatory mediators.
Case Study 1: Antinociceptive Efficacy
A study investigating the antinociceptive properties of pyrazole derivatives found that compounds similar to this compound demonstrated significant pain relief in animal models. The mechanism was attributed to the modulation of sodium channels, particularly NaV 1.7, which is crucial for pain transmission .
Case Study 2: Antitumor Activity
Research published in medicinal chemistry journals highlighted the potential of sulfonamide-containing pyrazoles in targeting cancer cell lines. In vitro assays showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 3: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of related compounds indicated that they could effectively inhibit COX enzymes, leading to reduced levels of inflammatory cytokines. This suggests that this compound may possess similar properties .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperidine, including 1-(4-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, exhibit potential anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that related piperidine compounds can target specific pathways involved in tumor growth and metastasis, making them candidates for further development in cancer therapeutics .
Antimicrobial Properties
The sulfonamide group present in this compound enhances its antimicrobial activity. Compounds with similar structures have been tested against a range of bacterial strains, showing efficacy in inhibiting growth and biofilm formation. The mechanism often involves interference with bacterial folate synthesis, a critical pathway for bacterial growth and survival .
Neurological Disorders
The piperidine structure is associated with various central nervous system (CNS) effects. Compounds similar to this compound have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. Research suggests that these compounds may modulate neurotransmitter systems, providing neuroprotective effects and improving cognitive function .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Observations:
- Functional Groups : The target’s sulfonyl group distinguishes it from the carbonyl in ’s compound. Sulfonyl groups are more polar and may enhance solubility or receptor binding compared to carbonyls .
- Substituent Effects : The 4-bromobenzenesulfonyl group in the target introduces bulkiness and hydrophobicity, analogous to the hydrophobic substituents in ’s piperidine derivatives. Such groups can influence binding orientation in protein cavities (e.g., near helices α4/α5 in S1R ligands) .
- Halogen Impact : Bromine in the target’s benzenesulfonyl group may contribute to halogen bonding, unlike the fluorine in ’s pentafluorophenyl ester, which primarily affects electron-withdrawing properties and stability .
Pharmacological and Binding Implications
Insights:
Piperidine derivatives with bulky substituents (e.g., 1-(3-phenylbutyl)piperidine) exhibit altered binding modes in S1R ligands. Compounds with larger hydrophobic groups at C4 of piperidine adapt to hydrophobic cavities near helices α4/α5, maintaining salt bridges with Glu172 despite RMSD deviations (>4 Å) . The target’s bromobenzenesulfonyl group may similarly occupy hydrophobic pockets, though its sulfonyl group could introduce steric or electronic effects distinct from alkyl chains.
Comparison:
The carbonyl-containing analog () has a lower molar mass (272.14 vs. The target’s sulfonyl group may enhance metabolic stability or receptor affinity due to stronger hydrogen-bonding capacity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation: Reacting piperidine derivatives with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to introduce the sulfonyl group.
- Pyrazole Coupling: Utilizing cross-coupling reactions (e.g., Buchwald–Hartwig amination or copper-catalyzed azide-alkyne cycloaddition) to attach the 1-methylpyrazole moiety. For example, describes a copper sulfate/sodium ascorbate catalyst system for azide-alkyne click chemistry, achieving ~75% yield under optimized conditions (50°C, THF/water solvent) .
- Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for final isolation.
Yield Optimization Strategies:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Optimize stoichiometry (e.g., 1.3 equivalents of alkyne in click reactions to ensure complete conversion of azides) .
- Monitor reaction progress via TLC or LC-MS to terminate reactions at peak product formation.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm connectivity. The sulfonyl group deshields adjacent protons, appearing as distinct downfield shifts (e.g., δ 7.6–8.2 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI-TOF or MALDI-TOF.
- X-ray Crystallography:
- Data Collection: Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically .
- Example: cites SHELXL refinement for a related bromophenyl-pyrazole derivative, achieving R1 = 0.045 .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide to dock the compound into target binding pockets (e.g., kinase ATP-binding sites). Focus on interactions:
- Sulfonyl Group: Hydrogen bonding with backbone amides (e.g., hinge region of kinases).
- Pyrazole Ring: π-π stacking with aromatic residues (e.g., Phe80 in JAK2) .
- QSAR Modeling:
- MD Simulations:
- Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and interaction persistence (e.g., sulfonyl-O∙∙∙Lys101 salt bridge) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values) across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions: Differences in cell lines, incubation times, or ATP concentrations (e.g., 1 mM vs. 10 µM ATP in kinase assays).
- Compound Purity: HPLC purity thresholds (>95% vs. >99%) significantly impact activity. emphasizes rigorous purification to eliminate off-target effects .
- Structural Analogues: Subtle substitutions (e.g., 4-bromo vs. 4-fluoro in the benzenesulfonyl group) alter steric/electronic profiles. Compare SAR trends from and to identify critical substituents .
Resolution Strategies:
- Standardized Protocols: Adopt consensus assay conditions (e.g., Eurofins KinaseProfiler guidelines).
- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay reproducibility.
- Meta-Analysis: Use tools like RevMan to statistically aggregate data from multiple studies (e.g., ’s compilation of related compounds) .
Advanced: What are the challenges in determining the crystal structure of this compound, and how can they be addressed?
Methodological Answer:
Challenges:
- Disorder: Flexible piperidine or sulfonyl groups may cause unresolved electron density.
- Twinned Crystals: Common in sulfonamide derivatives due to packing symmetry.
Solutions:
- Crystallization Optimization: Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) to improve crystal quality. recommends SHELXL’s TWIN/BASF commands for twinned data refinement .
- High-Resolution Data: Collect synchrotron data (e.g., at 0.9 Å resolution) to resolve disorder. notes SHELX’s robustness in handling high-resolution datasets .
- Hydrogen Bond Analysis: Identify key interactions (e.g., sulfonyl-O∙∙∙H-N-piperidine) to guide refinement.
Advanced: How does the electronic nature of the 4-bromobenzenesulfonyl group influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects: The sulfonyl group decreases electron density on the piperidine ring, enhancing stability toward oxidation.
- Halogen Bonding: The bromine atom participates in X∙∙∙π interactions with protein residues (e.g., Tyr34 in COX-2), as seen in ’s fluorobenzyl derivatives .
- SAR Studies: Compare analogues (e.g., 4-Cl, 4-NO2) to quantify substituent effects. shows that bulkier groups reduce cell permeability but increase target specificity .
Tables for Key Data:
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Synthetic Yield (Click Step) | 65–85% | |
| Kinase Inhibition (IC50) | 0.2–5 µM (varies by target) | |
| Crystallographic R1 Factor | 0.04–0.06 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
